molecular formula C2Cl3N B146778 Trichloroacetonitrile CAS No. 545-06-2

Trichloroacetonitrile

Cat. No.: B146778
CAS No.: 545-06-2
M. Wt: 144.38 g/mol
InChI Key: DRUIESSIVFYOMK-UHFFFAOYSA-N
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Description

Trichloroacetonitrile is an organic compound with the chemical formula CCl₃CN. It is a colorless liquid, although commercial samples often appear brownish. This compound is known for its pungent odor and is used primarily as a precursor to the fungicide etridiazole . This compound is sensitive to water, acids, and bases, and it discolors rapidly upon exposure to air .

Mechanism of Action

Target of Action

Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The primary targets of this compound are carboxylic acids and arylboronic acids . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .

Mode of Action

This compound acts as an effective reagent for the ipso-hydroxylation of aryl boronic acids to their corresponding phenols . This transformation is promoted by a key unstable Lewis adduct intermediate . The high reactivity of this compound makes it a versatile reagent, but also causes its susceptibility towards hydrolysis .

Biochemical Pathways

This compound is involved in the biochemical pathway of the ipso-hydroxylation of aryl boronic acids . This process leads to the formation of phenolic compounds . The reaction is promoted by a key unstable Lewis adduct intermediate .

Pharmacokinetics

It is known that this compound is a colorless liquid that is sensitive towards water, acids, and bases . It has a boiling point of 83 to 84 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The action of this compound results in the formation of phenolic compounds from aryl boronic acids . This transformation has broad functional group tolerance, and late-stage functionalization is successful .

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive towards water, acids, and bases . It is also known to evolve hazardous fumes on contact with acid or acid fumes and when heated to decomposition . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions . This high reactivity makes this compound a versatile reagent .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In a study on Sprague Dawley rats, it was found that the major target organs of this compound were the nasal cavity, trachea, and lungs . The rats exposed to 16 ppm showed moderate histopathological changes in the transitional epithelium and olfactory epithelium of the nasal cavity .

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity, which allows it to participate in various biochemical reactions . As a bifunctional compound, this compound can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .

Temporal Effects in Laboratory Settings

It is known that this compound is a highly reactive compound, which suggests that its effects could change over time depending on the conditions of the experiment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant effects at certain dosages. For example, in a study on Sprague Dawley rats, it was found that exposure to 16 ppm of this compound led to significant changes in the nasal cavity, trachea, and lungs .

Metabolic Pathways

Given its high reactivity, it is likely that this compound can interact with various enzymes and cofactors in the body .

Transport and Distribution

Given its high reactivity, it is likely that this compound can interact with various transporters and binding proteins in the body .

Subcellular Localization

Given its high reactivity, it is likely that this compound can interact with various cellular compartments and organelles .

Preparation Methods

Chemical Reactions Analysis

Trichloroacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Trichloroacetonitrile can be compared with other halogenated acetonitriles:

    Dichloroacetonitrile: Similar to this compound but with two chlorine atoms instead of three.

    Fluoroacetonitrile: Contains a fluorine atom instead of chlorine.

    Bromoacetonitrile: Contains a bromine atom.

Uniqueness: this compound’s high reactivity due to the trichloromethyl group makes it a unique and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and participate in the Overman rearrangement distinguishes it from other halogenated acetonitriles .

Properties

IUPAC Name

2,2,2-trichloroacetonitrile
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InChI

InChI=1S/C2Cl3N/c3-2(4,5)1-6
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InChI Key

DRUIESSIVFYOMK-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Cl)(Cl)Cl
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Molecular Formula

C2Cl3N
Record name TRICHLOROACETONITRILE
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DSSTOX Substance ID

DTXSID0021672
Record name Trichloroacetonitrile
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Molecular Weight

144.38 g/mol
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Physical Description

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Record name Acetonitrile, 2,2,2-trichloro-
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Boiling Point

181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C
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Flash Point

165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water
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Density

1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C
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Vapor Pressure

74.1 [mmHg], 74.1 mm Hg at 25 °C
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Color/Form

Colorless liquid, Liquid

CAS No.

545-06-2, 97426-84-1
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Melting Point

-44 °F (NTP, 1992), -42 °C
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Synthesis routes and methods I

Procedure details

Compound 54 is then converted in two steps into O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate (55). First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate. Preferably, this reaction is conducted by contacting compound 54 with from about 1.1 to about 1.5 equivalents of hydrazine acetate (prepared by known procedures from hydrazine and acetic anhydride) at a temperature of from about 0° C. to about 20° C. for about 5 to about 10 hours. Typically, the reaction is conducted in an anhydrous solvent, such as dimethylformamide. Treatment of the resulting product with trichloroacetonitrile in the presence of an amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides compound 55. This reaction is typically conducted in an anhydrous inert organic solvent, such as dichloromethane, using an excess of trichloroacetonitrile.
[Compound]
Name
Compound 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroacetonitrile
Reactant of Route 2
Reactant of Route 2
Trichloroacetonitrile
Reactant of Route 3
Trichloroacetonitrile
Reactant of Route 4
Trichloroacetonitrile
Reactant of Route 5
Trichloroacetonitrile
Reactant of Route 6
Trichloroacetonitrile

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